molecular formula C13H9FO2 B144913 4-(4-Fluorophenoxy)benzaldehyde CAS No. 137736-06-2

4-(4-Fluorophenoxy)benzaldehyde

Cat. No.: B144913
CAS No.: 137736-06-2
M. Wt: 216.21 g/mol
InChI Key: YUPBWHURNLRZQL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenoxy)benzaldehyde can be synthesized through the reaction of 4-fluorobenzaldehyde with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents.

    Reduction: Formation of alcohols using reducing agents.

    Substitution: Reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.

Major Products

    Oxidation: 4-(4-Fluorophenoxy)benzoic acid.

    Reduction: 4-(4-Fluorophenoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. It has been suggested that this compound can modulate the activity of calcium and sodium channels, which are crucial for various physiological processes . This modulation can lead to effects such as anticonvulsant activity, making it a potential candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)benzaldehyde
  • 4-(4-Methoxyphenyl)benzaldehyde
  • 4-(Diethoxymethyl)benzaldehyde
  • 4-(4-Morpholinyl)benzaldehyde
  • 4-(Diphenylamino)benzaldehyde
  • 4-(Benzyloxy)benzaldehyde
  • 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Uniqueness

4-(4-Fluorophenoxy)benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

4-(4-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPBWHURNLRZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397413
Record name 4-(4-Fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137736-06-2
Record name 4-(4-Fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorophenol (10 g, 89 mmol) and 4-fluorobenzaldehyde (11.07 g, 89 mmol) in DMF (200 mL) was added K2CO3 (13.33 g, 96 mmol). The mixture was heated at 140° C. for 4 h. After cooling to room temperature, the mixture was poured into of ice water (300 mL), and left stand overnight. The solid was collected by filtration, washed with water, re-dissolved in EA (200 mL) and washed with brine (100 mL). The organic phase was dried with sodium sulfate, filtered and concentrated to afford the title compound (17 g, 75 mmol, 84% yield) as yellow solid. LCMS: rt=1.52 min, [M+H+]=217
Quantity
10 g
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reactant
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11.07 g
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reactant
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13.33 g
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reactant
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200 mL
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solvent
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ice water
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300 mL
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reactant
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Yield
84%

Synthesis routes and methods II

Procedure details

To an N,N-dimethylformamide (40.0 mL) solution of 4-fluorophenol (5.00 g, 44.6 mmol) and 4-fluorobenzaldehyde (4.00 mg, 32.2 mmol) was added potassium carbonate (13.4 g, 96.6 mmol), which was stirred for 21 hours at 80° C. The reaction solution was then cooled to room temperature, water was added thereto, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:15→1:10) to obtain the title compound (6.60 g, 90.1%).
Quantity
40 mL
Type
reactant
Reaction Step One
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5 g
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reactant
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4 mg
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reactant
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13.4 g
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reactant
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0 (± 1) mol
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Yield
90.1%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-fluorophenol (4.52 g, 40.29 mmol), 4-fluorobenzaldehyde (5.00 g, 40.29 mmol) and potassium carbonate (6.70 g, 48.35 mmol) in DMAC (40 mL) was refluxed for 12 h and cooled to room temperature. Water was added and the reaction mixture was extracted with ethyl acetate. The organic extract was washed with brine, dried over sodium sulfate, filtered and concentrated to afford an oil which was chromatographed on silica gel (15% ethyl acetate/hexane) to afford the title compound.
Quantity
4.52 g
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reactant
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5 g
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6.7 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the mechanism of action of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone in preventing seizures?

A1: While the precise mechanism remains under investigation, research suggests that this compound semicarbazone interacts with voltage-gated sodium channels in neurons [, ]. These channels play a crucial role in generating and propagating electrical signals in the nervous system. By blocking these channels, the compound is believed to reduce neuronal hyperexcitability, a hallmark of epileptic seizures. Studies suggest a "state-dependent" blockade, meaning the compound preferentially binds to activated sodium channels, potentially leading to a more targeted therapeutic effect with fewer side effects [].

Q2: What is the metabolic fate of this compound semicarbazone in the body?

A2: Following oral administration, this compound semicarbazone undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves oxidation to its corresponding carboxylic acid metabolite [, ]. This metabolite, while present in plasma and tissues, does not exhibit anticonvulsant activity []. The compound is predominantly eliminated through urinary excretion, with enterohepatic circulation playing a role in its disposition [].

Q3: Are there any structural modifications that can impact the activity of this compound semicarbazone?

A3: Research suggests that the intact structure of this compound semicarbazone is crucial for its anticonvulsant activity []. The major metabolite, formed by the oxidation of the semicarbazone moiety to a carboxylic acid, lacks anticonvulsant properties []. This highlights the importance of the semicarbazone group and its specific interactions with the target, likely the voltage-gated sodium channels, for mediating the desired pharmacological effect.

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